5-Chloro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline
Description
5-Chloro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a boronate ester-functionalized aniline derivative with a molecular formula of C₁₃H₁₈BClNO₂. The compound features a chlorine substituent at the 5-position, a methyl group at the 2-position, and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 4-position of the aniline ring. This structure makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl compounds for pharmaceuticals and agrochemicals .
Key applications include its use in the synthesis of topoisomerase inhibitors and other bioactive molecules, as evidenced by its role in coupling reactions with halogenated heterocycles .
Properties
Molecular Formula |
C13H19BClNO2 |
|---|---|
Molecular Weight |
267.56 g/mol |
IUPAC Name |
5-chloro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
InChI |
InChI=1S/C13H19BClNO2/c1-8-6-9(10(15)7-11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7H,16H2,1-5H3 |
InChI Key |
FVWHXBCOLXVZIG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline typically involves the borylation of an appropriate aniline derivative. One common method is the palladium-catalyzed borylation of 5-chloro-2-methylaniline using bis(pinacolato)diboron under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency. Continuous flow reactors and automated synthesis platforms can be employed to enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl halides to form biaryl compounds.
Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.
Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base (e.g., potassium carbonate), and an aryl halide in a solvent like DMF or toluene.
Oxidation: Common oxidizing agents include hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation of the boronic ester group.
Substituted Anilines: Produced through nucleophilic substitution of the chloro group.
Scientific Research Applications
5-Chloro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline is widely used in scientific research, particularly in:
Organic Synthesis: As a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: For the development of pharmaceutical compounds through cross-coupling reactions.
Material Science: In the synthesis of polymers and advanced materials with specific properties.
Biological Studies: As a probe or intermediate in the study of biological pathways and mechanisms.
Mechanism of Action
The compound exerts its effects primarily through its boronic ester group, which can participate in various chemical reactions In Suzuki-Miyaura coupling, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The following table summarizes critical differences between the target compound and its analogs:
Physical and Spectroscopic Properties
- Collision Cross Section (CCS) : The 3-chloro-5-boronate analog (CAS 1269233-11-5) has a predicted CCS of 151.6 Ų for [M+H]+, indicating a compact structure, whereas the 2-hydroxy-5-boronate derivative’s ionic form may increase its CCS .
- Solubility : The 2-chloro-5-boronate aniline (CAS 850567-56-5) is poorly soluble in water, necessitating organic solvents like DMF or THF for reactions .
Industrial and Pharmaceutical Relevance
- Drug Discovery: The target compound is utilized in coupling reactions with brominated quinolinones to generate tricyclic topoisomerase inhibitors .
- Agrochemicals : 3-Chloro-5-boronate aniline (CAS 1269233-11-5) is a precursor in pesticide synthesis due to its stability under ambient conditions .
Biological Activity
5-Chloro-2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological profiles and potential therapeutic applications.
- Molecular Formula : CHBClO
- Molecular Weight : 302.58 g/mol
- CAS Number : 1227664-24-5
The biological activity of this compound can be attributed to its structural components. The presence of the chloro and boron functionalities may influence its interaction with biological targets, particularly in cancer therapeutics. The dioxaborolane moiety is known for its ability to form stable complexes with biomolecules, which may enhance the compound's efficacy.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
-
Anticancer Activity :
- In vitro studies have shown that this compound demonstrates significant cytotoxic effects against several cancer cell lines. For instance, it has been reported to inhibit cell proliferation in MDA-MB-231 (triple-negative breast cancer) cells with an IC value in the low micromolar range (approximately 0.126 μM) .
- The selectivity index indicates a favorable therapeutic window, as it shows lesser toxicity against non-cancerous cell lines like MCF10A .
- Matrix Metalloproteinase Inhibition :
- Pharmacokinetic Profile :
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on Metastatic Cancer Models :
In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with the compound significantly reduced lung metastasis compared to control groups . This suggests that the compound not only affects primary tumor growth but also inhibits metastatic spread.
Data Table: Summary of Biological Activities
Q & A
Q. Key Considerations :
- Purification often involves column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol.
- Yield optimization requires strict control of moisture and oxygen (Schlenk techniques) due to the boronate ester’s air sensitivity .
Advanced: How do steric and electronic effects of the chloro and methyl substituents influence Suzuki-Miyaura cross-coupling reactivity?
Answer:
The chloro group at position 5 acts as an electron-withdrawing group, enhancing the electrophilicity of the boron center and accelerating transmetallation in Suzuki reactions. However, steric hindrance from the methyl group at position 2 can reduce coupling efficiency with bulky aryl partners.
- Experimental Design : Compare coupling rates using para-substituted aryl halides (e.g., 4-bromotoluene vs. 4-bromo-nitrobenzene) under standardized conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O). Monitor yields via HPLC .
- Data Analysis : Computational studies (DFT) reveal reduced activation barriers for electron-deficient partners due to enhanced boron electrophilicity .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
- ¹H/¹³C NMR : Verify aromatic proton integration (e.g., singlet for methyl groups at δ ~2.3 ppm, NH₂ protons at δ ~5.2 ppm).
- ¹¹B NMR : A peak near δ 30 ppm confirms boronate ester formation .
- XRD : Resolves regiochemistry; crystal data for analogs (e.g., 3-(dioxaborolan-2-yl)aniline) show planarity of the boron-aryl bond .
- GC-MS/HPLC : Purity >95% is achievable with optimized recrystallization .
Advanced: How can conflicting solubility data (e.g., in polar vs. nonpolar solvents) be reconciled for this compound?
Answer:
Solubility discrepancies arise from the compound’s amphiphilic nature:
- Nonpolar solvents (toluene, hexane) : Solubility is limited (~2 mg/mL at 25°C) due to the hydrophobic pinacol ester.
- Polar aprotic solvents (DMSO, DMF) : Enhanced solubility (>50 mg/mL) via NH₂ group coordination.
Methodological Resolution : - Conduct solubility tests under inert atmosphere to avoid boronate hydrolysis.
- Use sonication or heating (≤60°C) to improve dispersion .
Basic: What safety protocols are essential for handling this compound?
Answer:
- Storage : Under nitrogen at 2–8°C in amber vials to prevent boronate degradation and NH₂ oxidation .
- Handling : Use gloveboxes for air-sensitive steps. PPE (nitrile gloves, lab coat) is mandatory due to potential skin/eye irritation .
- Waste Disposal : Neutralize with aqueous ethanol (1:1 v/v) before incineration.
Advanced: How does positional isomerism (e.g., chloro at position 4 vs. 5) affect biological activity in protein-binding studies?
Answer:
Positional isomerism alters steric and electronic interactions:
- Case Study : Analog 4-chloro-2-methyl derivatives show 30% lower binding affinity to tyrosine kinases compared to the 5-chloro isomer (SPR data).
- Mechanistic Insight : The 5-chloro group aligns better with hydrophobic pockets in kinase active sites (molecular docking simulations) .
Experimental Optimization : - Synthesize isomers via directed borylation and compare IC₅₀ values in enzyme assays.
Basic: What are the compound’s applications in medicinal chemistry research?
Answer:
- Proteomics : Acts as a warhead in activity-based probes (ABPs) to label cysteine residues via Michael addition .
- Kinase Inhibitor Development : Boronate esters enable Suzuki couplings to generate biaryl scaffolds for ATP-binding site targeting .
Advanced: How can computational methods predict reactivity conflicts between experimental and theoretical data?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
